4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one
Overview
Description
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one, also known as MMPT, is an organic compound belonging to the pyrimidine family. It has been studied extensively for its potential applications in chemical synthesis, drug design, and biochemistry. MMPT has been found to possess unique properties and is of great interest to researchers due to its potential applications in medicinal and industrial chemistry.
Scientific Research Applications
Synthesis and Derivative Formation
- Pyrimidine derivatives, such as 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one, have been synthesized and utilized in various pharmacological and biological research applications. For instance, Jadhav et al. (2022) described the synthesis of pyrimidine derivatives with potential biological activities, using reactions involving compounds like 4-methoxybenzaldehyde and guanidine nitrate (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Chemical Structure Analysis
- The chemical structure of pyrimidine derivatives, including those with methoxyphenyl groups, has been a subject of research, involving detailed NMR studies. For example, Sørum et al. (2010) performed chemical shift assignments for N‐substituted methoxyphenyl-pyrimidin-amines, contributing to the understanding of the molecular structure of such compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Herbicidal Applications
- Compounds with methoxyphenyl and trifluoromethyl groups on pyrimidine rings have been evaluated for their herbicidal activities. Nezu et al. (1996) synthesized a series of pyrimidines and triazines, finding that certain substituents like methoxy groups significantly enhance herbicidal effectiveness (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Catalyst Studies
- The compound has also been involved in studies focusing on catalytic processes. Shu-jing (2004) discussed the synthesis of a similar pyrimidinone compound using an acidic ion-exchange membrane as a catalyst, emphasizing its potential in facilitating certain chemical reactions (Shu-jing, 2004).
Crystal Structure and DFT Studies
- Detailed crystal structure and Density Functional Theory (DFT) studies of pyrimidine derivatives have been conducted to understand their molecular and electronic properties. Murugavel et al. (2014) synthesized and characterized a compound similar to this compound, providing insights into its molecular conformation and reactivity (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Regioselective Synthesis
- The regioselectively controlled synthesis of related pyrimidin-2(1H)-ones has been a topic of research, highlighting methods to selectively produce different isomers of the compound. Da Silva et al. (2016) demonstrated a method for preparing various regioisomers, contributing to the versatility of pyrimidine derivatives in scientific research (Da Silva, Da Silva, Bonacorso, Frizzo, Martins, & Zanatta, 2016).
properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVWWSCAJVOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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